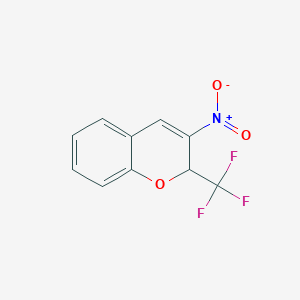

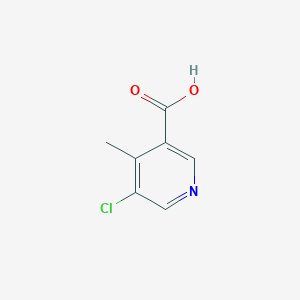

3-nitro-2-(trifluoromethyl)-2H-chromene

Vue d'ensemble

Description

3-Nitro-2-(trifluoromethyl)-2H-chromenes are an important class of organic compounds. They have been intensively studied in recent years due to their availability, high reactivity, and the common occurrence of many derivatives of chromene and chromane (3,4-dihydro-2H-1-benzopyran) in plants . They show promise as pesticides and potential drug molecules .

Synthesis Analysis

A method has been proposed for the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromenes by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine . The reactions of 3-nitro-2-trifluoromethyl-and 3-nitro-2-trichloromethyl-2H-chromenes with thiols and aromatic amines proceed via the nucleophilic addition type to the activated double bond to form 2,3,4-trisubstituted chromanes in high yields .Molecular Structure Analysis

The structure of the obtained products from the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromenes was confirmed by X-ray structural analysis .Chemical Reactions Analysis

The example of 3-nitro-2-(trifluoromethyl)-2H-chromene was used to demonstrate conjugated addition reactions with enamines, nitromethane, and aniline, which are characteristic for this class of compounds . The reaction of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene (6l), in which the double bond is shielded by two bulky substituents, with ethyl diazoacetate (7) required 12 h, forming the target product 8l in 75% yield .Applications De Recherche Scientifique

Synthesis of 3-Amino-2-Trifluoromethylchromanes

A series of 3-nitro-2-trifluoromethyl-2H-chromenes was synthesized by the reactions of salicylaldehyde derivatives with 3,3,3-trifluoro-1-nitroprop-1-ene . The synthesized chromenes were further transformed into hitherto unknown 3-amino-2-trifluoromethylchromanes . These compounds are promising as precursors for the synthesis of fused heterocyclic systems .

Cytotoxicity Evaluation

The cytotoxicity assay first revealed the pronounced activity of several 2-nitro-2-trifluoromethyl-2H-chromenes against human tumor cell lines . This suggests potential applications in cancer research and treatment.

Conjugated Addition Reactions

The 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene was used to demonstrate conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds .

Synthesis of More Complex Bioactive Molecules

3-Nitro-2H-chromenes represent an important class of organic compounds. The interest toward these heterocycles as starting substrates for the preparation of more complex bioactive molecules is linked to their availability and high reactivity .

Pesticides and Potential Drug Molecules

Many derivatives of chromene and chromane (3,4-dihydro-2H-1-benzopyran) occur in plants. Such compounds show promise as pesticides and potential drug molecules .

Stereoselective Addition Reactions

The introduction of a bulky phenyl substituent along with the CF3 group at position 2 of chromenes increased the stereoselectivity of addition reactions involving these compounds . This allows obtaining a wide range of new 2,2,3,4-tetrasubstituted chromanes as individual diastereomers .

Mécanisme D'action

Target of Action

It’s known that 3-nitro-2h-chromenes, a class of compounds to which our compound belongs, exhibit high biological activity . They are often used as precursors for the preparation of condensed chromene and chromane derivatives .

Mode of Action

The mode of action of 3-nitro-2-(trifluoromethyl)-2H-chromene involves its interaction with various biochemical entities. For instance, it has been demonstrated to undergo conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds and may contribute to its biological activity.

Biochemical Pathways

For example, it can be transformed into 3-amino-2-trifluoromethylchromanes, which are promising precursors for the synthesis of fused heterocyclic systems .

Result of Action

Cytotoxicity assays have revealed the pronounced activity of several 2-nitro-2-trifluoromethyl-2h-chromenes, a related class of compounds, against human tumor cell lines . This suggests that our compound may also exhibit similar cytotoxic effects.

Action Environment

It’s worth noting that the reactivity and stereoselectivity of similar compounds can be influenced by the presence of certain substituents and the conditions under which reactions occur .

Orientations Futures

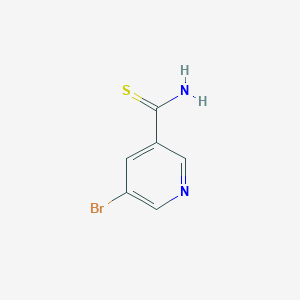

Due to the presence of a β-nitrostyrene fragment in the molecule, 3-nitro-2H-chromenes exhibit high biological activity and are widely used as precursors for the preparation of condensed chromene and chromane derivatives . Thus, 3-nitro-2-trifluoromethyl-2H-chromene (TIM-38) and 6-bromo-3-nitro-2-trifluoromethyl-2H-chromene (1) have proven themselves as inhibitors of the P2Y6 receptor due to the ability to react with cysteine fragments in proteins via the Michael addition and are promising anti-inflammatory drugs . This suggests that there is potential for future research and development in this area.

Propriétés

IUPAC Name |

3-nitro-2-(trifluoromethyl)-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTJUOYBNMSGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-2-(trifluoromethyl)-2H-chromene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid](/img/structure/B3164177.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid](/img/structure/B3164180.png)

![4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3164216.png)

![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)